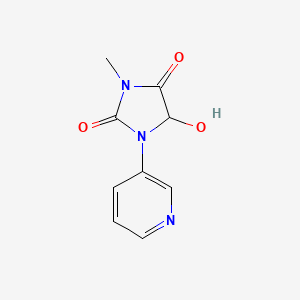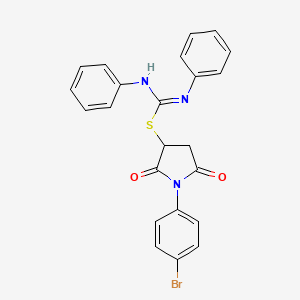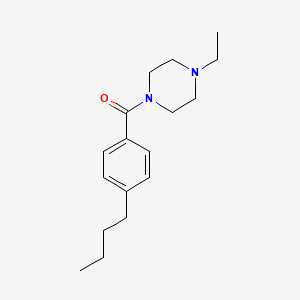![molecular formula C23H23ClN2O B4972998 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)
3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as VUF-8430 and is a selective antagonist of the alpha7 nicotinic acetylcholine receptor.
Mécanisme D'action
The mechanism of action of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine involves the selective antagonism of the alpha7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is involved in the transmission of nerve impulses in the brain. The selective antagonism of this receptor by 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine can help in the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine are still being studied. However, it is known that the selective antagonism of the alpha7 nicotinic acetylcholine receptor can lead to changes in neurotransmitter release, synaptic plasticity, and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine in lab experiments is its selective antagonism of the alpha7 nicotinic acetylcholine receptor. This can help in the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine. One of the major directions is the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease. Further studies are also needed to determine the potential side effects and safe dosage of this compound. Additionally, the study of the alpha7 nicotinic acetylcholine receptor and its role in various physiological processes can also be a future direction for research.
Méthodes De Synthèse
The synthesis of 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-chlorophenol with 3-bromobenzylbromide in the presence of potassium carbonate to form 3-(4-chlorophenoxy)benzyl bromide. The second step involves the reaction of 3-(4-chlorophenoxy)benzyl bromide with 2-piperidinylmagnesium bromide in the presence of copper(I) iodide to form 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine.
Applications De Recherche Scientifique
3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine has potential applications in various scientific research fields. One of the major applications of this compound is in the study of the alpha7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including memory, attention, and learning. The selective antagonism of this receptor by 3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine can help in the development of drugs for the treatment of cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-[1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c24-20-9-11-21(12-10-20)27-22-7-3-5-18(15-22)17-26-14-2-1-8-23(26)19-6-4-13-25-16-19/h3-7,9-13,15-16,23H,1-2,8,14,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAOSCFGMDDFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-2-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)


![2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4972938.png)
![4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4972940.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)

![2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)
![N-methyl-1-[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4972963.png)
![9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4972990.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4973003.png)
![10-bromo-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4973006.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973007.png)